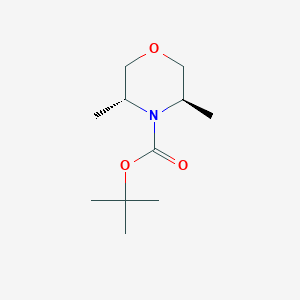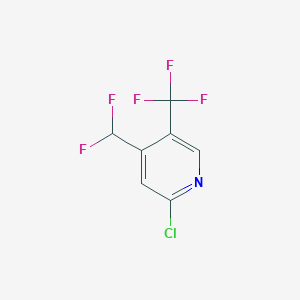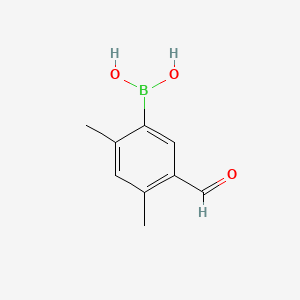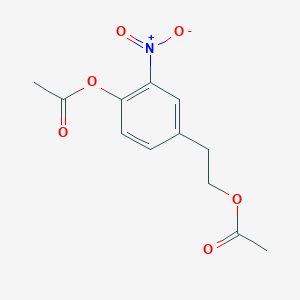
tert-butyl N-benzyl-N-(3-chloro-2-oxopropyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-benzyl-N-(3-chloro-2-oxopropyl)carbamate: is a synthetic organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a benzyl group, and a 3-chloro-2-oxopropyl group attached to a carbamate moiety. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-benzyl-N-(3-chloro-2-oxopropyl)carbamate typically involves the reaction of tert-butyl carbamate with benzyl chloride and 3-chloro-2-oxopropyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reactions. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, leading to the formation of various derivatives.
Hydrolysis: The carbamate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild to moderate conditions.
Hydrolysis: Acidic or basic aqueous solutions are commonly employed.
Oxidation and Reduction: Reagents like hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used.
Major Products Formed:
Nucleophilic Substitution: Formation of azides, nitriles, or thiol derivatives.
Hydrolysis: Formation of the corresponding amine and carbon dioxide.
Oxidation and Reduction: Formation of alcohols, ketones, or reduced amines.
科学的研究の応用
Chemistry: tert-Butyl N-benzyl-N-(3-chloro-2-oxopropyl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. It can also be used to investigate the interactions of carbamates with biological macromolecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its structural features make it a candidate for the development of enzyme inhibitors or other bioactive molecules.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, polymers, and other specialty chemicals.
作用機序
The mechanism of action of tert-butyl N-benzyl-N-(3-chloro-2-oxopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate moiety can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. The benzyl and chloro groups may contribute to the binding affinity and specificity of the compound for its targets.
類似化合物との比較
- tert-Butyl N-(benzyloxy)carbamate
- tert-Butyl N-(2-oxoethyl)carbamate
- tert-Butyl N-(3-hydroxypropyl)carbamate
Comparison: tert-Butyl N-benzyl-N-(3-chloro-2-oxopropyl)carbamate is unique due to the presence of the 3-chloro-2-oxopropyl group, which imparts distinct reactivity and potential biological activity. In contrast, similar compounds like tert-butyl N-(benzyloxy)carbamate and tert-butyl N-(2-oxoethyl)carbamate lack the chloro group, resulting in different chemical and biological properties. The presence of the benzyl group in this compound also enhances its lipophilicity and potential interactions with hydrophobic targets.
特性
分子式 |
C15H20ClNO3 |
|---|---|
分子量 |
297.78 g/mol |
IUPAC名 |
tert-butyl N-benzyl-N-(3-chloro-2-oxopropyl)carbamate |
InChI |
InChI=1S/C15H20ClNO3/c1-15(2,3)20-14(19)17(11-13(18)9-16)10-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3 |
InChIキー |
VDIBSSZUXALCDA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1)CC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![6-(Tert-butoxycarbonyl)-5-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid](/img/structure/B14027242.png)


